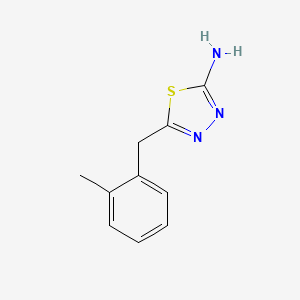

5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine

Description

5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-methylbenzyl group and at the 2-position with an amine. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The 2-methylbenzyl substituent introduces steric and electronic effects that may modulate solubility, bioavailability, and target binding.

Properties

IUPAC Name |

5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-4-2-3-5-8(7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMPPKHZLHTOHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408224 | |

| Record name | 5-(2-METHYLBENZYL)-1,3,4-THIADIAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-44-7 | |

| Record name | 5-[(2-Methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-METHYLBENZYL)-1,3,4-THIADIAZOL-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylbenzyl chloride with thiosemicarbazide under basic conditions, followed by cyclization with a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole ring is known for its significant antimicrobial properties. Derivatives of this scaffold, including 5-(2-methylbenzyl)-1,3,4-thiadiazol-2-amine, have been studied for their effectiveness against various pathogens. Research indicates that compounds containing the thiadiazole moiety exhibit:

- Antibacterial Activity : Many derivatives demonstrate potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Studies have also shown efficacy against fungal infections, making these compounds potential candidates for developing new antifungal agents .

- Antitubercular Activity : Some derivatives have been reported to possess activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Anticancer Potential

The cytostatic properties of 1,3,4-thiadiazole derivatives have prompted investigations into their anticancer potential. For instance:

- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds similar to this compound have shown promise in various cancer models .

- Lead Compounds : Certain derivatives have been identified as lead compounds for further development into anticancer drugs due to their ability to target specific cancer cell lines effectively .

Anti-parasitic Activity

Research has also focused on the anti-parasitic properties of thiadiazole derivatives:

- Trypanosomiasis Treatment : Compounds related to this compound may serve as potential treatments for diseases caused by Trypanosoma species, such as Chagas disease and sleeping sickness .

- Synergistic Effects : The combination of thiadiazole derivatives with other pharmacologically active compounds has been explored to enhance efficacy and reduce toxicity .

Synthesis and Characterization

The synthesis of this compound typically involves straightforward methods such as one-pot reactions or diazotization processes. These methods allow for the efficient production of this compound while ensuring high purity and yield:

| Synthesis Method | Description |

|---|---|

| One-Pot Reaction | Involves reacting thiosemicarbazide with carboxylic acids under mild conditions . |

| Diazotization | Converts this compound into azo dye derivatives . |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives:

- Functional Groups : The presence of specific functional groups can significantly influence the antimicrobial and anticancer activities of these compounds .

- Modifications : Altering substituents on the thiadiazole ring can lead to enhanced potency and selectivity against target pathogens or cancer cells .

Case Studies

Several case studies illustrate the application of this compound in research:

- Study on Antibacterial Activity : A recent study evaluated various thiadiazole derivatives against clinical isolates of bacteria and highlighted the superior activity of certain compounds compared to standard antibiotics .

- Investigation into Anticancer Effects : Another study focused on the cytotoxic effects of a series of thiadiazole derivatives on multiple cancer cell lines, demonstrating promising results that warrant further investigation into their mechanisms .

Mechanism of Action

The exact mechanism of action of 5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets, potentially inhibiting enzymes or interfering with cellular pathways. The thiadiazole ring and the amine group are likely involved in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 5-position of the thiadiazole ring critically influences molecular properties. Key comparisons include:

*Calculated based on molecular formula (C10H11N3S).

†Estimated via analogous compounds.

Structure-Activity Relationships (SAR)

- Lipophilicity : Methyl and benzyl groups enhance membrane permeability but may reduce aqueous solubility. Methoxy groups (e.g., 2-methoxybenzyl) balance lipophilicity and solubility .

- Electron-withdrawing groups : Halogens (e.g., 4-fluorophenyl in ) improve target binding via halogen bonding.

- Planarity : A planar thiadiazole ring (as in 5-(4-methylphenyl)-...) facilitates intercalation or enzyme active-site binding .

Biological Activity

5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

Thiadiazole derivatives, including this compound, have gained attention due to their potential therapeutic applications. These compounds exhibit a variety of biological activities such as:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Inhibitory effects on cancer cell proliferation.

- Antiparasitic : Activity against parasites causing diseases like leishmaniasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or inhibit critical enzymes involved in bacterial metabolism.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells and inhibit cell cycle progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- A study reported that related compounds exhibited significant growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This suggests that this compound may also possess similar properties due to structural similarities .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. For instance:

- Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring is crucial for this activity .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | S. aureus | TBD |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

- Synthesis and Characterization : Research has shown that modifications in the thiadiazole structure can enhance biological activity. For instance, substituents at different positions on the thiadiazole ring can significantly affect its potency against cancer cells and microbes .

- In Vivo Studies : In vivo evaluations have indicated that certain derivatives possess favorable pharmacokinetic profiles and low toxicity levels while maintaining efficacy against targeted diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via cyclization reactions involving thiosemicarbazide and substituted benzyl halides. For example, ultrasound-assisted synthesis (sonication) significantly improves reaction efficiency by enhancing mixing and reducing reaction time (e.g., 2.5–3 hours vs. traditional 24 hours) . Optimization includes adjusting solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and catalyst loading (e.g., Mn(II) for regioselectivity) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Use a combination of:

- 1H-NMR : To identify aromatic protons (δ 7.2–7.4 ppm) and methylene/methyl groups (δ 2.4–3.2 ppm).

- IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C=S/C–N bonds (600–700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 234) and fragmentation patterns validate the backbone .

Q. How can researchers evaluate the antimicrobial activity of this compound?

- Methodology : Conduct agar diffusion or broth microdilution assays against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and fungal pathogens (Candida albicans). Use MIC (Minimum Inhibitory Concentration) values to quantify potency. Include positive controls (e.g., ampicillin) and validate via dose-response curves .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in 1,3,4-thiadiazole derivatives?

- Methodology :

- Substituent variation : Compare activity of analogs with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methyl) groups on the benzyl ring. For instance, 5-((4-nitrobenzyl)thio) derivatives show enhanced enzyme inhibition (IC₅₀ = 26 μM vs. >200 μM for unsubstituted analogs) .

- Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., Sortase A) and correlate with experimental IC₅₀ values .

Q. How can X-ray crystallography resolve contradictions in proposed molecular structures?

- Methodology : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the thiadiazole ring in this compound exhibits a planar geometry (torsion angle <5°), confirming conjugation stability. Refinement using SHELXL software (R factor <0.05) ensures accuracy .

Q. What experimental and computational approaches validate covalent inhibition mechanisms?

- Methodology :

- Kinetic assays : Measure time-dependent inactivation of enzymes (e.g., Sortase A) to distinguish covalent (irreversible) vs. non-covalent inhibition.

- Mass spectrometry : Detect enzyme-inhibitor adducts (e.g., +234 Da shift corresponding to compound binding).

- DFT calculations : Analyze electrophilicity indices (e.g., Fukui functions) to identify reactive sites (e.g., sulfur atoms in thiadiazole) .

Q. How do researchers address discrepancies in biological activity data across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.